molecular formula C23H23NO10 B1264155 Usimine B

Usimine B

Cat. No. B1264155
M. Wt: 473.4 g/mol
InChI Key: YAJFSGDAEAKHBU-RNCXNDHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Usimine B is a natural product found in Stereocaulon alpinum with data available.

Scientific Research Applications

Antibacterial Properties

Usimine B, isolated from the Antarctic lichen Ramalina terebrata, exhibits significant antibacterial activity. In a study, it demonstrated strong antibacterial potential against Bacillus subtilis, indicating its potential as a novel antibacterial compound (Paudel et al., 2010).

Bioactive Usnic Acid Derivatives

This compound is one of the derivatives of usnic acid, found in the Antarctic lichen Stereocaulon alpinum. Along with other derivatives, it has shown moderate inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a therapeutic target (Seo et al., 2008).

Effect on Human Dermal Fibroblast Proliferation

While usimine-C has been specifically studied for its effects on human dermal fibroblast proliferation and collagen synthesis, usimine-B, along with usimine-A, did not show a significant increase in type I procollagen synthesis. This indicates a potential specificity in the action of different usimine compounds (Lee et al., 2010).

properties

Molecular Formula

C23H23NO10

Molecular Weight

473.4 g/mol

IUPAC Name

(2S)-2-[[(1E)-1-[(9bR)-6-acetyl-7,9-dihydroxy-8,9b-dimethyl-1,3-dioxodibenzofuran-2-ylidene]ethyl]amino]pentanedioic acid

InChI

InChI=1S/C23H23NO10/c1-8-18(29)16(10(3)25)20-17(19(8)30)23(4)13(34-20)7-12(26)15(21(23)31)9(2)24-11(22(32)33)5-6-14(27)28/h7,11,24,29-30H,5-6H2,1-4H3,(H,27,28)(H,32,33)/b15-9+/t11-,23-/m0/s1

InChI Key

YAJFSGDAEAKHBU-RNCXNDHHSA-N

Isomeric SMILES

CC1=C(C(=C2C(=C1O)[C@@]3(C(=CC(=O)/C(=C(/C)\N[C@@H](CCC(=O)O)C(=O)O)/C3=O)O2)C)C(=O)C)O

Canonical SMILES

CC1=C(C(=C2C(=C1O)C3(C(=CC(=O)C(=C(C)NC(CCC(=O)O)C(=O)O)C3=O)O2)C)C(=O)C)O

synonyms

usimine C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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